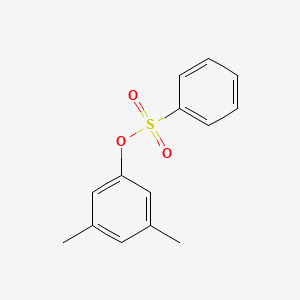![molecular formula C20H28N2O3 B6641818 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea](/img/structure/B6641818.png)
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995. It belongs to the family of indole-derived cannabinoids and is known for its psychoactive effects. JWH-018 has been used for scientific research purposes to study the mechanism of action and physiological effects of synthetic cannabinoids.
Wirkmechanismus
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. It binds to the receptor with high affinity and activates intracellular signaling pathways, leading to a variety of physiological effects. 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as alter body temperature and respiratory rate. 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has also been shown to have analgesic effects, as well as anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a useful tool for studying the effects of synthetic cannabinoids. However, it is important to note that 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea is a potent psychoactive compound and should be handled with caution. It is also important to note that the effects of 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea may differ from other synthetic cannabinoids, and caution should be taken when extrapolating results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea and synthetic cannabinoids. One area of interest is the development of more selective agonists for cannabinoid receptors, which may have fewer side effects than 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea. Another area of interest is the development of novel synthetic cannabinoids with unique pharmacological properties. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids on human health.
Synthesemethoden
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea is synthesized through a multi-step process starting from 2,2,3,3-tetramethylcyclopropanecarboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(3-methyl-2-benzofuranyl)propan-2-amine to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to form the corresponding amine. Finally, the amine is reacted with 4-hydroxycyclohexyl isocyanate to form 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has been used extensively in scientific research to study the mechanism of action and physiological effects of synthetic cannabinoids. It has been used to study the binding affinity of synthetic cannabinoids to cannabinoid receptors and their effects on intracellular signaling pathways. 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has also been used to study the effects of synthetic cannabinoids on neuronal activity and synaptic plasticity.
Eigenschaften
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-12(2)18(19-13(3)16-6-4-5-7-17(16)25-19)22-20(24)21-14-8-10-15(23)11-9-14/h4-7,12,14-15,18,23H,8-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXXXJAQWAPLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C(C)C)NC(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-ethyl-N-methylpropanamide](/img/structure/B6641737.png)
![1-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-5-(2,5-difluorophenyl)pyrrolidin-3-ol](/img/structure/B6641743.png)
![4-[[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]-N-methylbenzamide](/img/structure/B6641744.png)
![5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6641752.png)
![2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6641759.png)
![1-[[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641766.png)
![1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641767.png)
![1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641773.png)
![1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641776.png)

![4-(hydroxymethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6641811.png)
![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B6641826.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6641834.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6641842.png)